molecular formula C13H8Cl2N2O3 B5790456 4-chloro-N-(4-chloro-3-nitrophenyl)benzamide

4-chloro-N-(4-chloro-3-nitrophenyl)benzamide

Cat. No.: B5790456
M. Wt: 311.12 g/mol
InChI Key: BUQMNULICPSQNN-UHFFFAOYSA-N
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Description

4-chloro-N-(4-chloro-3-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9Cl2N2O3. It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group. This compound is notable for its two chlorine atoms and a nitro group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chloro-3-nitrophenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-chloro-3-nitroaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chloro-3-nitrophenyl)benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-chloro-N-(4-chloro-3-aminophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide.

Scientific Research Applications

4-chloro-N-(4-chloro-3-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chloro-3-nitrophenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The nitro group may play a role in its activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-(4-chloro-3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-9-3-1-8(2-4-9)13(18)16-10-5-6-11(15)12(7-10)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQMNULICPSQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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